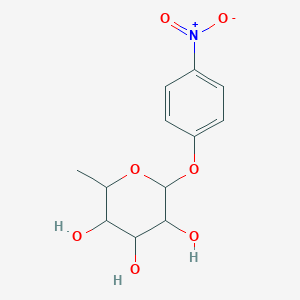

![molecular formula C12H10BrN3O2S B2823744 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide CAS No. 868980-40-9](/img/structure/B2823744.png)

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been a subject of interest due to their wide range of chemical and biological properties . The synthesis of similar compounds involves reactions of 2-aminobenzothiazoles with α-haloketones under microwave irradiation in a green medium . The reaction mixture is then cooled, filtered, concentrated under reduced pressure, and washed with various solutions to obtain the final product .

Applications De Recherche Scientifique

Antitumor Activity

Imidazole-containing compounds have gained attention for their potential as antitumor agents. The structure of 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide suggests that it may exhibit antitumor properties. Researchers have synthesized similar imidazole derivatives and evaluated their efficacy against various cancer cell lines . Further studies are needed to explore the specific mechanisms and potential clinical applications.

Anxiolytic Properties

Benzo[ d]imidazo[2,1-b]thiazoles, a class of compounds related to our target molecule, have been reported as potent non-sedative anxiolytics . While direct evidence for the anxiolytic effects of our compound is lacking, its structural similarity suggests a possibility worth investigating.

PET Imaging Probe for Alzheimer’s Disease

Certain benzo[ d]imidazo[2,1-b]thiazoles serve as PET imaging probes for β-amyloid plaques in Alzheimer’s patients’ brains . Although our compound hasn’t been specifically studied in this context, its core structure warrants exploration as a potential imaging agent.

Antimicrobial Activity

Imidazole derivatives often exhibit antimicrobial properties. While research has focused on related compounds, such as benzo[ d]oxazoles, our compound’s imidazole-thiazole-furan scaffold suggests it might possess antimicrobial activity . Investigating its effects against specific pathogens could yield valuable insights.

Selective Inhibition of Mycobacterium tuberculosis (Mtb)

A study involving imidazo[2,1-b]thiazole derivatives demonstrated selective inhibition of Mtb over non-tuberculous mycobacteria (NTM) . Our compound’s structure aligns with this class, making it a potential candidate for further evaluation against Mtb.

Kinase Inhibition

Imidazole-containing compounds often interact with kinases, playing a role in signal transduction pathways. While direct evidence for our compound’s kinase inhibition is lacking, its imidazole moiety suggests possible interactions with kinases involved in cellular processes.

Mécanisme D'action

Target of Action

The compound 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide is a derivative of imidazole and thiazole . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound and their downstream effects would need further investigation.

Result of Action

Imidazole derivatives are known to have various biological activities, suggesting that they can have multiple molecular and cellular effects . The specific effects of this compound would need further investigation.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives

Propriétés

IUPAC Name |

5-bromo-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2S/c13-10-2-1-9(18-10)11(17)14-4-3-8-7-16-5-6-19-12(16)15-8/h1-2,5-7H,3-4H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUKRFAGSMHQTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)CCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2823662.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823665.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2823672.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate](/img/structure/B2823681.png)

![(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2823682.png)